molecular formula C7H7NO2 B027556 2-(15N)Azanylbenzoic acid CAS No. 108159-61-1

2-(15N)Azanylbenzoic acid

Cat. No. B027556
M. Wt: 138.13 g/mol
InChI Key: RWZYAGGXGHYGMB-VJJZLTLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737136B2

Procedure details

A solution of 4-chloro-1-fluoro-2-nitrobenzene (20 g, 114 mmol) and anthranilic acid (17.4 g, 127 mmol) in pentanol (250 mL) was heated to 120° C. in a Dean-Stark apparatus. Copper (126 mg, 2 mmol) was added, followed by potassium carbonate (12.7 g, 92 mmol). The resulting reaction mixture was stirred at 120° C. for 0.5 h and at 140° C. for 2 h. Subsequently, water and 1N (aq.) NaOH were added to dissolve the product. Then, the pH was adjusted to pH 5 and the water layer was extracted with ethyl acetate (3×). The combined organic layers were washed with water and brine, dried and evaporated. Ethanol was added to the obtained product. The title compound (14.4 g, 43%) was collected by filtration of the ethanol mixture.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[C:12]([OH:21])(=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH2:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>C(O)CCCC.[Cu].O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[C:12]([OH:21])=[O:20])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCCC)O
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
126 mg
Type
catalyst
Smiles
[Cu]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 0.5 h and at 140° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the product
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Ethanol was added to the obtained product
FILTRATION
Type
FILTRATION
Details
The title compound (14.4 g, 43%) was collected by filtration of the ethanol mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=C(C=C1)NC1=C(C(=O)O)C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.